Pyridin-2-yl 2,2-diethylbutanoate
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Overview
Description
Pyridin-2-yl 2,2-diethylbutanoate is an organic compound that belongs to the ester class It is characterized by the presence of a pyridine ring attached to a 2,2-diethylbutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-2-yl 2,2-diethylbutanoate typically involves the esterification of pyridin-2-yl alcohol with 2,2-diethylbutanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Pyridin-2-yl 2,2-diethylbutanoate can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as halogenating agents or nitrating mixtures.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Pyridin-2-yl 2,2-diethylbutanol.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Pyridin-2-yl 2,2-diethylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Pyridin-2-yl 2,2-diethylbutanoate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the ester group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Pyridin-2-yl 2,2-diethylbutanoate can be compared with other similar compounds, such as:
Pyridin-2-yl acetate: This compound has a similar structure but with a simpler ester group.
Pyridin-2-yl propanoate: Another ester derivative with a different alkyl chain length.
Pyridin-2-yl butanoate: Similar structure with a different alkyl substitution pattern.
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct physicochemical properties and reactivity. The presence of the 2,2-diethylbutanoate moiety can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
89398-03-8 |
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Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
pyridin-2-yl 2,2-diethylbutanoate |
InChI |
InChI=1S/C13H19NO2/c1-4-13(5-2,6-3)12(15)16-11-9-7-8-10-14-11/h7-10H,4-6H2,1-3H3 |
InChI Key |
DZZCMHORZJJOCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC)C(=O)OC1=CC=CC=N1 |
Origin of Product |
United States |
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